Sodium 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate
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Overview
Description
2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, monosodium salt is a chemical compound with the molecular formula C10H8NNaO7S2. It is commonly used in various industrial applications, particularly in the production of dyes and pigments. This compound is known for its stability and solubility in water, making it a valuable component in many chemical processes.
Mechanism of Action
Target of Action
The compound is often used as a ligand in chemical reactions A ligand is a molecule that binds to a specific site on a target molecule, often a protein
Mode of Action
This compound has been used successfully for the preparation of 1,2,3-triazoles pharmacophore linked-quinazolinone scaffold . It assists in the click reaction and reduces the loading of copper salt to 2 mol% .
Biochemical Pathways
Its role in the synthesis of 1,2,3-triazoles suggests it may influence pathways involving these structures .
Result of Action
The compound’s action results in the production of 1,2,3-triazole pharmacophore linked-quinazolinone scaffold with high-to-excellent yields .
Action Environment
The compound is water-soluble , suggesting that its action, efficacy, and stability may be influenced by the aqueous environment in which it is used.
Biochemical Analysis
Biochemical Properties
The compound has been used as a ligand in the synthesis of 1,2,3-triazole pharmacophore linked-quinazolinone scaffold . The ligand assists in the click reaction and reduces the loading of copper salt to 2 mol% . This suggests that the compound may interact with enzymes and proteins involved in these reactions, although specific interactions have not been detailed in the literature.
Molecular Mechanism
It is known to participate in click reactions as a ligand, potentially influencing the binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, monosodium salt typically involves the sulfonation of naphthalene followed by nitration, reduction, and neutralization steps. The process begins with the sulfonation of naphthalene using fuming sulfuric acid to produce 1,3,6-naphthalenetrisulfonic acid. This intermediate is then nitrated to form 1-nitro-3,6,8-naphthalenetrisulfonic acid. The nitro group is reduced to an amino group using iron powder, resulting in 1-amino-3,6,8-naphthalenetrisulfonic acid. Finally, the compound is neutralized with sodium carbonate to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity. The process is carefully monitored to maintain the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like iron powder, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various naphthalene derivatives with modified functional groups. These derivatives have applications in different fields, including dye production and chemical synthesis.
Scientific Research Applications
2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, monosodium salt has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is used in biochemical assays and as a staining agent.
Industry: The compound is widely used in the production of detergents, plastics, textiles, and paper.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid disodium salt
- 1-Amino-8-naphthol-3,6-disulfonic acid monosodium salt
- 4,5-Dihydroxy-1,3-benzenedisulfonic acid disodium salt
Uniqueness
2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, monosodium salt is unique due to its specific functional groups and their arrangement on the naphthalene ring. This unique structure gives it distinct chemical properties and reactivity, making it valuable in various applications .
Properties
CAS No. |
5460-09-3 |
---|---|
Molecular Formula |
C10H9NO7S2.Na C10H9NNaO7S2 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
sodium;5-amino-4-hydroxy-7-sulfonaphthalene-2-sulfonate |
InChI |
InChI=1S/C10H9NO7S2.Na/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8;/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18); |
InChI Key |
NYNXHIHYODXUFX-UHFFFAOYSA-N |
SMILES |
C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)O)S(=O)(=O)[O-] |
Canonical SMILES |
C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)O)S(=O)(=O)O.[Na] |
Key on ui other cas no. |
17265-34-8 5460-09-3 |
physical_description |
Dry Powder |
Pictograms |
Irritant |
Related CAS |
17265-34-8 3963-80-2 5460-09-3 |
Synonyms |
1-Amino-8-naphthol-3,6-disulfonic Acid Monosodium Salt; 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic Acid Monosodium Salt; Ash Acid; Sodium 8-Amino-1-naphthol-3,6-disulfonate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, monosodium salt in click reactions?
A1: While neither of the provided abstracts explicitly mentions 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, monosodium salt, they highlight the importance of ligand-assisted click chemistry. Click reactions, particularly copper(I)-catalyzed azide-alkyne cycloadditions (CuAAC), are highly valuable for their efficiency and selectivity in synthesizing diverse molecules.
Q2: Can you provide an example from the research of how ligand-assisted click chemistry is used to synthesize bioactive molecules?
A: One of the studies focuses on synthesizing 1,2,3-triazole pharmacophore-linked quinazolinone scaffolds using a ligand-assisted click reaction in water. [] Quinazolinones are a class of heterocyclic compounds with a wide range of biological activities, making them attractive targets for drug discovery. By employing click chemistry, researchers can efficiently attach diverse chemical groups to the quinazolinone core via the 1,2,3-triazole linker. This modular approach allows for the rapid synthesis of a library of compounds with varying substituents, facilitating the exploration of structure-activity relationships and the identification of promising drug candidates.
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